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molecular formula C16H18N2 B8485762 2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine CAS No. 62100-61-2

2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine

Cat. No. B8485762
M. Wt: 238.33 g/mol
InChI Key: HYZFUIHGLHXCOH-UHFFFAOYSA-N
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Patent
US04081543

Procedure details

A mixture of 7.9 g of 5-amino-1,2,3,4-tetrahydrobenzo[g]isoquinoline, 5.3 g of allyl bromide, 2.6 g of triethylamine in 50 ml of anhydrous chloroform is heated to the boil for 4.5 hours while stirring. 100 ml of water are added to the resulting solution after cooling to room temperature, the solution is made alkaline with 40% caustic soda solution, and the organic phase is separated off. The organic solution is washed neutral with water, dried over sodium sulphate and concentrated by evaporation. The residue is recrystallized twice from methanol. M.Pt. of the title compound: 74° - 76°.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2.[CH2:16](Br)[CH:17]=[CH2:18].C(N(CC)CC)C.[OH-].[Na+]>C(Cl)(Cl)Cl.O>[CH2:18]([N:6]1[CH2:5][CH2:4][C:3]2[C:8](=[CH:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:2]=2[NH2:1])[CH2:7]1)[CH:17]=[CH2:16] |f:3.4|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
NC1=C2CCNCC2=CC2=C1C=CC=C2
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to the boil for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
The organic solution is washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized twice from methanol
CUSTOM
Type
CUSTOM
Details
74° - 76°

Outcomes

Product
Name
Type
Smiles
C(C=C)N1CC2=CC3=C(C(=C2CC1)N)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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